4,5,5-Trimethyl-2-oxo-2,5-dihydrofuran-3-carbonitrile
Overview
Description
4,5,5-Trimethyl-2-oxo-2,5-dihydrofuran-3-carbonitrile is a heterocyclic organic compound with the molecular formula C8H9NO2 It is characterized by a furan ring substituted with three methyl groups, a nitrile group, and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,5-Trimethyl-2-oxo-2,5-dihydrofuran-3-carbonitrile typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 3,3-dimethyl-2-butanone with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the desired furan ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4,5,5-Trimethyl-2-oxo-2,5-dihydrofuran-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group or other substituents are replaced by different groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Products may include carboxylic acids, ketones, or aldehydes.
Reduction: Products may include primary amines or other reduced derivatives.
Substitution: Products depend on the nucleophile used and may include various substituted derivatives of the original compound.
Scientific Research Applications
4,5,5-Trimethyl-2-oxo-2,5-dihydrofuran-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals. Its derivatives may exhibit interesting biological activities.
Medicine: Research into its potential therapeutic applications is ongoing. It may serve as a precursor for the synthesis of drugs targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials. Its derivatives may find applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4,5,5-Trimethyl-2-oxo-2,5-dihydrofuran-3-carbonitrile depends on its specific application and the context in which it is used. In general, the compound can interact with various molecular targets through its functional groups. For example, the nitrile group can participate in nucleophilic addition reactions, while the ketone group can undergo nucleophilic attack. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to specific effects.
Comparison with Similar Compounds
Similar Compounds
4,5,5-Trimethyl-2-oxo-2,5-dihydrofuran-3-carboxylic acid: This compound is similar in structure but contains a carboxylic acid group instead of a nitrile group.
2-Dicyanomethylidene-3-cyano-4,5,5-trimethyl-2,5-dihydrofuran: This compound contains additional cyano groups and is used as an electron acceptor in various applications.
Uniqueness
4,5,5-Trimethyl-2-oxo-2,5-dihydrofuran-3-carbonitrile is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. Its structural features make it a versatile intermediate in organic synthesis and a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4,5,5-trimethyl-2-oxofuran-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-5-6(4-9)7(10)11-8(5,2)3/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCNIWBWHBLDYKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC1(C)C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30358884 | |
Record name | 4,5,5-Trimethyl-2-oxo-2,5-dihydrofuran-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30358884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13332-71-3 | |
Record name | 4,5,5-Trimethyl-2-oxo-2,5-dihydrofuran-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30358884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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